

Application Note: Quantification of Icaridin in Insect Repellent Formulations by HPLC-DAD

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Introduction

Icaridin, also known as Picaridin, is a widely used active ingredient in insect repellent products. Its accurate quantification in various formulations is crucial for quality control, ensuring product efficacy and safety. This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the determination of **Icaridin** in commercial insect repellent formulations such as lotions, gels, and sprays. The method is specific, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.

Principle

The method involves a simple extraction of **Icaridin** from the sample matrix followed by chromatographic separation on a phenyl column. The mobile phase consists of an isocratic mixture of acetonitrile and water. Detection and quantification are performed using a Diode Array Detector (DAD) at a wavelength of 210 nm, which provides a balance of sensitivity and specificity.[1] The retention time for **Icaridin** under these conditions is approximately 4.5 minutes.[1][2][3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the HPLC-DAD instrument parameters is provided in the table below.



Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	Diode Array Detector (DAD)
Column	Phenyl column (150 x 4.6 mm, 3.5 μm)
Column Temperature	30 °C
Mobile Phase	Acetonitrile:Water (40:60 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection Wavelength	210 nm
Run Time	Approximately 5 minutes

2. Reagents and Standards

- Icaridin analytical standard (purity > 95%)
- Acetonitrile (HPLC grade)
- Isopropanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- 3. Standard Solution Preparation
- Stock Standard Solution (2 mg/mL): Accurately weigh 100 mg of Icaridin standard into a 50 mL volumetric flask.[1] Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes to dissolve.[1] Dilute to volume with the same solvent.
- Working Standard Solution (0.6 mg/mL): Transfer an appropriate aliquot of the stock standard solution to a 10 mL volumetric flask and dilute to volume with the mobile phase (acetonitrile/water, 40:60 v/v).[1]
- 4. Sample Preparation (Lotion Formulation)



- Accurately weigh 1.0 g of the lotion sample into a 50 mL volumetric flask.[1]
- Add 20 mL of isopropanol/water (50:50 v/v) and sonicate for 5 minutes to ensure complete extraction of lcaridin.[1]
- Dilute to volume with the same solvent.[1]
- Transfer an aliquot to a 10 mL volumetric flask and dilute with the mobile phase to achieve a final target concentration of 0.6 mg/mL.[1]
- Filter the final solution through a 0.45 μm syringe filter before injecting into the HPLC system. [1]

5. Calibration Curve

Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to concentrations ranging from 0.1 to 1.2 mg/mL.[1][2] The analytical curve should be constructed with at least five concentration levels.

Method Validation Summary

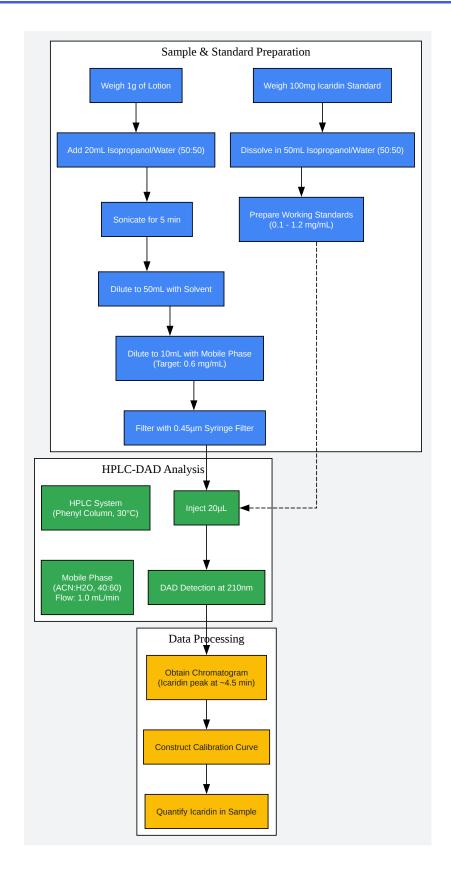
The described method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized in the table below.



Validation Parameter	Result
Linearity Range	0.1 - 1.2 mg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.03 mg/mL
Limit of Quantification (LOQ)	0.1 mg/mL
Accuracy (Recovery)	98.2% - 101.1%
Precision (RSD%)	< 2%
Specificity	No interference from excipients was observed.
Robustness	The method is robust.

Experimental Workflow Diagram





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Caption: Workflow for **Icaridin** quantification by HPLC-DAD.



Conclusion

The presented HPLC-DAD method provides a simple, rapid, and reliable approach for the quantification of **Icaridin** in various insect repellent formulations.[1] The short run time and minimal sample preparation make it an efficient tool for quality control, ensuring that products meet the required specifications for active ingredient concentration.[1] The method's validation demonstrates its accuracy, precision, and robustness for its intended purpose.[1][2][3]

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